4-Isopropoxy-3-nitrobenzoic acid
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Overview
Description
4-Isopropoxy-3-nitrobenzoic acid is a chemical compound with the molecular formula C10H11NO5. It is known for its unique chemical properties and is commonly used in various fields such as medical, environmental, and industrial research. The compound is characterized by the presence of a nitro group and a propan-2-yloxy group attached to a benzoic acid core.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the nitration of methyl benzoate, followed by hydrolysis to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale nitration and esterification processes. The use of specific catalysts and controlled reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Isopropoxy-3-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The propan-2-yloxy group can be substituted with other alkoxy groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides and bases are used for substitution reactions.
Major Products:
Reduction: The major product is 3-amino-4-propan-2-yloxybenzoic acid.
Substitution: Various alkoxybenzoic acids depending on the substituent used.
Scientific Research Applications
4-Isopropoxy-3-nitrobenzoic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Isopropoxy-3-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The propan-2-yloxy group enhances the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Comparison: 4-Isopropoxy-3-nitrobenzoic acid is unique due to the presence of both a nitro group and a propan-2-yloxy group, which confer distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity and solubility profiles, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
3-nitro-4-propan-2-yloxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-6(2)16-9-4-3-7(10(12)13)5-8(9)11(14)15/h3-6H,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJMQBFZZKIYDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40577004 |
Source
|
Record name | 3-Nitro-4-[(propan-2-yl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40577004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156629-52-6 |
Source
|
Record name | 3-Nitro-4-[(propan-2-yl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40577004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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